Iodocopper

Catalog No.
S603358
CAS No.
7681-65-4
M.F
CuI
M. Wt
190.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodocopper

CAS Number

7681-65-4

Product Name

Iodocopper

IUPAC Name

copper(1+);iodide

Molecular Formula

CuI

Molecular Weight

190.45 g/mol

InChI

InChI=1S/Cu.HI/h;1H/q+1;/p-1

InChI Key

LSXDOTMGLUJQCM-UHFFFAOYSA-M

SMILES

[Cu]I

Solubility

Insoluble in dilute acid solutions
Dissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acid
Soluble in ammonia and potassium iodide solutions; insoluble in water
0.008 g/100 cc water @ 18 °C

Synonyms

Copper Monoiodide; Copper(1+) Iodide; Copper(I) Iodide; Cuprous Iodide; Cuprous Iodide (CuI);

Canonical SMILES

[Cu+].[I-]

Semiconductor Material:

  • Iodocopper exhibits semiconducting properties, meaning its electrical conductivity can be modified by external factors like light or temperature. This characteristic makes it a potential candidate for various electronic applications, including:
    • Light-emitting diodes (LEDs)
    • Photovoltaic cells for solar energy conversion
    • Thin-film transistors

Antimicrobial Properties:

  • Studies have shown that Iodocopper possesses antimicrobial properties, making it effective against various bacteria and fungi. This characteristic has potential applications in:
    • Developing new disinfectants and sanitizers
    • Creating antimicrobial coatings for surfaces
    • Exploring its potential in wound healing and infection control

Catalyst in Organic Synthesis:

  • Iodocopper can act as a catalyst for various organic reactions, accelerating the rate and efficiency of these processes. This has potential applications in:
    • Developing new synthetic methods for organic molecules
    • Creating more sustainable and efficient chemical production processes

Iodocopper, commonly referred to as copper(I) iodide, is an inorganic compound with the chemical formula CuI. It is a white solid that can appear tan or reddish-brown due to impurities. Copper(I) iodide is characterized by its low solubility in water and its notable reducing properties, where the iodide ion can easily oxidize to iodine. The compound exhibits several crystalline forms, including zinc blende, wurtzite, and rock salt structures depending on temperature conditions, which influences its physical and chemical properties .

Iodocopper is considered toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. Proper safety precautions like wearing gloves, safety glasses, and a fume hood are essential when handling this compound.

Data:

  • Oral LD50 (rat): 1020 mg/kg.

  • Oxidation-Reduction: Copper(I) iodide can oxidize iodide ions to molecular iodine while being reduced to copper metal. This reaction is often utilized in analytical chemistry to determine the concentration of copper(II) ions through redox titrations .
  • Reactions with Acids: When treated with acids, copper(I) iodide can dissolve, forming copper(II) ions and releasing iodine. For example:
    2CuI+2HCl2CuCl+I2+H22\text{CuI}+2\text{HCl}\rightarrow 2\text{CuCl}+\text{I}_2+\text{H}_2
  • Formation of Complexes: Copper(I) iodide can form complexes with various ligands. In acetonitrile or other solvents, it yields diverse molecular or polymeric compounds .

Copper(I) iodide can be synthesized through several methods:

  • Direct Reaction: Heating iodine and copper in concentrated hydroiodic acid results in the formation of copper(I) iodide.
  • Precipitation Method: Mixing an aqueous solution of potassium iodide with a soluble copper(II) salt (such as copper(II) sulfate) leads to the precipitation of copper(I) iodide:
    Cu2++2ICuI22CuI+I2\text{Cu}^{2+}+2\text{I}^-\rightarrow \text{CuI}_2\rightarrow 2\text{CuI}+\text{I}_2
  • Thermal Decomposition: Heating copper(II) iodide can also yield copper(I) iodide along with iodine gas .

Copper(I) iodide has a wide range of applications:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in the Finkelstein reaction for converting alkyl halides into their corresponding iodides.
  • Cloud Seeding: Copper(I) iodide is used in meteorological applications to enhance precipitation by acting as nucleation sites for water droplets in clouds.
  • Microelectronics: Due to its semiconductor properties, it is explored for use in electronic devices and sensors.
  • Dietary Supplement: It is utilized as a source of dietary iodine in animal feed and table salt .

Studies on the interactions of copper(I) iodide reveal that it can react with various metals and non-metals:

  • Mercury Interaction: Copper(I) iodide reacts with mercury vapors to form brown copper(I) tetraiodomercurate(II), which is useful for detecting mercury due to the dramatic color change from white to brown .
  • Complex Formation: In solutions containing ligands such as thiourea or amines, copper(I) iodide forms stable complexes that exhibit different solubility and reactivity profiles compared to the free compound .

Copper(I) iodide shares similarities with other halides of copper but has unique characteristics that distinguish it:

CompoundChemical FormulaOxidation StateSolubilityNotable Properties
Copper(I) chlorideCuCl+1Poorly solubleForms stable complexes with chloride
Copper(I) bromideCuBr+1Poorly solubleSimilar structure but different reactivity
Copper(II) iodideCuI₂+2SolubleUnstable; decomposes into CuI and I₂
Silver iodideAgI+1InsolubleUsed in photography; similar halogen interactions

Copper(I) iodide's unique properties include its ability to act as a reducing agent and its specific crystalline forms that influence its applications in catalysis and electronics .

Solution-Processed Deposition Methodologies for Thin Film Development

Solution-based processing techniques offer significant advantages for CuI thin film fabrication, including low processing temperatures, cost-effectiveness, and scalability. Several prominent methodologies have emerged as effective approaches for developing high-quality CuI thin films with controlled morphology and optoelectronic properties.

Spin Coating Method

Spin coating represents one of the most widely utilized solution-based techniques for depositing CuI thin films due to its simplicity and reproducibility. The process typically involves dissolving CuI powder in acetonitrile to form a precursor solution of varying concentrations (0.05-0.5M), followed by deposition onto a substrate rotating at controlled speeds (typically 1000-3000 rpm).

Research by Ahmad et al. demonstrated that the concentration of the CuI precursor solution significantly influences the resultant film properties, with thickness ranging from 33.65 nm to 441.25 nm as concentration increases from 0.05M to 0.5M. The electrical properties similarly exhibit concentration dependence, with resistivity values varying between 10⁻⁶ Ω·cm and 10¹ Ω·cm. Optical properties show corresponding variations, with transmittance decreasing at higher concentrations due to increased CuI particle density, while maintaining optical band gaps between 3.10 and 3.50 eV across all concentration ranges.

Spray-Spin Coating Technique

An innovative hybrid approach combining spray and spin coating methodologies has emerged as an effective strategy for patterning CuI thin films. This technique, termed "spray-spin coating," offers enhanced control over film morphology and enables the fabrication of complementary metal-oxide-semiconductor (CMOS) devices on a single substrate.

In their groundbreaking study, researchers successfully patterned Zn-doped CuI (Zn:CuI) using this hybrid approach, achieving p-type thin-film transistors (TFTs) with exceptional electrical characteristics. The technique involves initial deposition via spin coating followed by targeted spray application, allowing precise patterning without the need for complex lithographic processes. Device stability was further enhanced through the application of a hydrophobic fluoropolymer (CYTOP) passivation layer, which effectively blocked oxygen penetration and preserved the electrical properties of the Zn:CuI semiconductor.

Chemical Precipitation Method

The chemical precipitation route represents perhaps the most straightforward approach for synthesizing CuI and involves the reduction of copper(II) salts in the presence of iodide ions. This method is widely employed in laboratory settings due to its simplicity and effectiveness.

The standard procedure involves mixing aqueous solutions of potassium iodide (KI) and copper(II) sulfate (CuSO₄), resulting in the immediate formation of a precipitate through the following reaction mechanism:

Cu²⁺ + 2I⁻ → CuI₂
2CuI₂ → 2CuI + I₂

The presence of molecular iodine imparts a brownish-black coloration to the mixture, necessitating subsequent purification steps. A practical laboratory protocol described by researchers involves washing the precipitate with ethanol to remove excess iodine, followed by filtration and drying. This approach typically yields CuI with satisfactory purity for most applications.

An alternative synthesis route employs a reducing agent such as sodium thiosulfate (Na₂S₂O₃) to facilitate the direct conversion of copper(II) to copper(I) according to the following reaction:

2CuSO₄ + 4KI + 2Na₂S₂O₃ → 2CuI + 2K₂SO₄ + Na₂S₄O₆ + 2NaI

Direct Synthesis from Elements

A remarkably green chemistry approach involves the direct reaction of copper metal with iodine in an appropriate solvent medium:

2Cu + I₂ → 2CuI

This method adheres to several principles of green chemistry, including atom economy, waste prevention, and reduced production of hazardous by-products. The direct synthesis approach offers superior environmental credentials compared to reduction-based methods that generate additional waste products.

Table 1: Comparison of Solution-Based CuI Deposition Methods

MethodPrecursorsProcessing TemperatureFilm Thickness RangeResistivity RangeAdvantagesLimitations
Spin CoatingCuI in acetonitrile (0.05-0.5M)80-150°C33-441 nm10⁻⁶-10¹ Ω·cmSimple, reproducible, tunable thicknessLimited scalability, substrate size constraints
Spray-Spin CoatingZn-doped CuI in acetonitrile80°CNot specifiedNot specifiedEnables patterning, suitable for device fabricationRequires precise control of multiple parameters
Chemical PrecipitationCuSO₄ and KI aqueous solutionsRoom temperatureVariableVariableSimple, cost-effective, high yieldRequires purification, variable quality
Direct SynthesisCu metal and I₂VariableVariableVariableGreen chemistry approach, high atom economyRequires controlled reaction conditions

Vapor-Phase Synthesis Approaches for Crystalline Structures

Vapor-phase deposition techniques offer distinct advantages for fabricating high-quality CuI films with superior crystallinity, controlled morphology, and enhanced optoelectronic properties. These methods typically enable more precise control over film growth parameters compared to solution-based approaches.

Molecular Beam Epitaxy (MBE)

Molecular beam epitaxy represents an advanced physical vapor deposition technique that enables the growth of highly crystalline CuI thin films with exceptional structural quality. Researchers from Kyushu University demonstrated the successful growth of high-quality CuI thin films on Al₂O₃ substrates using MBE methodology.

A critical innovation in their approach involved the implementation of a thin buffer layer deposited at a lower temperature (160°C) prior to the main growth phase, which allowed elevation of the maximum growth temperature to 240°C. This temperature optimization resulted in significant improvements in crystallinity, as evidenced by sharp X-ray diffraction peaks and the formation of step-and-terrace structures observed via atomic force microscopy. The optimized films exhibited intense free exciton emission in photoluminescence spectra, indicating effective suppression of structural defects that typically plague CuI films grown at lower temperatures.

Chemical Vapor Deposition (CVD)

Chemical vapor deposition methodologies offer scalable approaches for fabricating CuI thin films with controlled doping profiles and tunable electrical properties. Researchers have successfully employed single-furnace CVD systems to synthesize oxygen-doped CuI thin films with systematically varied oxygen concentrations.

In a notable study, CuI films were initially deposited using a mister atomizer with a constant CuI solution concentration of 0.05M, followed by oxygen doping at flow rates ranging from 10 to 50 standard cubic centimeters per minute (sccm). The resulting films exhibited uniform morphology with nanostructured CuI particles, as confirmed by field emission scanning electron microscopy (FESEM). Energy-dispersive X-ray (EDX) analysis verified the Cu:I stoichiometry and confirmed variation in oxygen content proportional to the gas flow rate. The electrical properties of these O-doped films showed resistivity values ranging from 10¹ to 10³ Ω·cm at constant voltages between -5V and 5V.

Vapor Iodination Method

The vapor iodination technique represents a straightforward yet highly effective approach for synthesizing CuI films through the direct reaction of copper with iodine vapor. This method offers several advantages, including simplicity, low processing temperatures, and suitability for various substrate types.

The process typically involves exposing pre-deposited copper thin films to iodine vapor under controlled temperature conditions. In a representative protocol, copper films prepared via thermal evaporation or electroless plating are placed in proximity to solid iodine (typically 100 mg) in a sealed container. The reaction proceeds at moderate temperatures (approximately 100°C) for 30 minutes, resulting in the conversion of copper to CuI through direct chemical reaction. Post-treatment often involves brief heating on a hot plate to ensure complete reaction and removal of excess iodine.

Reactive Sputtering

Reactive sputtering represents a powerful physical vapor deposition technique for synthesizing high-quality CuI thin films at room temperature with exceptional electrical properties. This approach involves sputtering from a high-purity copper target in the presence of iodine vapor mixed with argon as the sputtering gas.

A significant advantage of this technique lies in the ionization of molecular iodine during the sputtering process, which dramatically enhances the chemical reaction between iodine and sputtered copper metal. This reactive environment facilitates room-temperature synthesis of CuI films under iodine-rich conditions, which favors the formation of copper vacancies that serve as acceptor defects and enhance p-type conductivity. Films prepared using this method have demonstrated conductivity values as high as 156 S/cm, significantly exceeding the 5-100 S/cm range typically reported for CuI films prepared by other techniques.

Post-deposition iodine doping using the Bädeker vapor route, where as-deposited CuI films are briefly exposed to iodine vapor at room temperature, further enhances conductivity to approximately 283 S/cm while maintaining excellent optical transparency.

Two-Step Vapor Conversion Method

A novel two-step vapor process for preparing CuI thin films with exceptional optical and electrical properties was reported by researchers utilizing chemical vapor deposition followed by anion exchange. This method involves initial deposition of Cu₂S or Cu₂O thin films via CVD from bis(N,N'-di-sec-butylacetamidinato)dicopper(I) precursor combined with either hydrogen sulfide or water, respectively. These intermediate films are subsequently converted to γ-CuI through exposure to dilute hydrogen iodide vapor.

The researchers discovered that controlling the rate of the iodide-for-chalcogenide anion exchange reaction through precise delivery of HI concentration was critical for film quality. Additionally, modification of the nucleation rate of nascent CuI could be achieved through dosing with iodine vapor (for Cu₂S) or with vapors of thiodiglycol or ethylene glycol (for Cu₂O). By carefully balancing nucleation and conversion rates, the researchers produced smooth, continuous CuI thin films with optical and electrical properties approaching those of the best native p-type CuI films.

Table 2: Comparison of Vapor-Phase CuI Synthesis Methods

MethodPrecursorsProcessing TemperatureKey AdvantagesFilm PropertiesReference
Molecular Beam EpitaxyNot specifiedBuffer: 160°C, Main: 240°CHigh crystallinity, step-and-terrace structuresSharp XRD peaks, intense exciton emission
Chemical Vapor Deposition (O-doped)CuI solution (0.05M), O₂ gasNot specifiedControlled oxygen doping, uniform filmsResistivity: 10¹-10³ Ω·cm
Vapor IodinationCu films, I₂ vapor100°CSimple, cost-effectivePolycrystalline CuI
Reactive SputteringCu target, I₂ vapor + ArRoom temperatureHigh conductivity, room temperature processConductivity: 156-283 S/cm
Two-Step Vapor ConversionCu₂S or Cu₂O films, HI vaporNot specifiedSmooth, continuous filmsNear-record optical and electrical properties

Doping Strategies for Carrier Concentration Optimization

Doping represents a critical strategy for optimizing the electrical properties of CuI through controlled modification of carrier concentration. Various dopants have been investigated for enhancing the p-type conductivity of CuI, with zinc and oxygen emerging as particularly effective options.

Zinc Doping of CuI

Zinc doping has emerged as a highly effective strategy for enhancing the electrical performance of CuI thin-film transistors through controlled modification of carrier concentration. The effectiveness of zinc as a dopant stems from the similar ionic radii of Zn²⁺ (74 pm) and Cu¹⁺ (77 pm), which facilitates substitutional incorporation without significant lattice distortion.

In a comprehensive study, researchers prepared Zn-doped CuI precursor solutions by mixing CuI and ZnI₂ in acetonitrile with a molar ratio (C = NZn/(NZn + N_Cu)) of 1%, maintaining a total metallic ion concentration of 0.1M. The resulting thin films were deposited via spin coating at 3000 rpm for 20 seconds, followed by annealing at 80°C for 20 minutes.

X-ray diffraction analysis revealed that the Zn-doped CuI films maintained the characteristic γ-phase structure (JCPDS card No. 76-0207) with prominent (111) and (200) Bragg reflection peaks. The minimal peak shift observed in the XRD patterns confirmed that zinc doping preserved the original crystal structure due to the similar ionic radii of Zn²⁺ and Cu¹⁺. Moreover, the increased peak intensity suggested improved crystallinity, attributed to Zn²⁺ ions filling copper vacancies in the CuI lattice.

X-ray photoelectron spectroscopy (XPS) confirmed the successful incorporation of zinc into the CuI matrix, with core-level spectra clearly identifying Cu 2p, Zn 2p, and I 3d peaks. The electrical performance of Zn-doped CuI thin-film transistors demonstrated significant improvement over pristine CuI devices, with an optimal threshold voltage of -0.2V and enhanced field-effect mobility.

Oxygen Doping Approaches

Oxygen doping represents another effective strategy for modifying the electrical properties of CuI thin films, particularly when implemented through controlled chemical vapor deposition (CVD) processes. Researchers have successfully demonstrated the incorporation of oxygen into CuI films using single-furnace CVD systems with varied oxygen gas flow rates ranging from 10 to 50 standard cubic centimeters per minute (sccm).

The doping effectiveness was confirmed through energy-dispersive X-ray (EDX) measurements, which verified systematic variation in oxygen content proportional to the gas flow rate while maintaining the basic Cu:I stoichiometry. The morphological analysis via field emission scanning electron microscopy (FESEM) revealed uniform films with nanostructured CuI particles, indicating that oxygen incorporation did not significantly disturb film formation processes.

The electrical properties of O-doped CuI films showed resistivity values ranging from 10¹ to 10³ Ω·cm at constant voltages between -5V and 5V, demonstrating the ability to tune conductivity through controlled oxygen doping.

Post-Deposition Iodine Doping

A unique post-fabrication doping approach involves the exposure of pre-formed CuI thin films to iodine vapor at room temperature, following the Bädeker vapor route. In this simple yet effective process, as-deposited CuI films are placed together with volatile iodine particles in a covered Petri dish at room temperature for approximately 10 minutes.

This brief exposure to iodine vapor has been demonstrated to dramatically enhance the electrical conductivity of reactive-sputtered CuI films from an already impressive 156 S/cm to approximately 283 S/cm, representing one of the highest reported conductivity values for p-type transparent conductors. Significantly, this conductivity enhancement occurs without compromising optical transparency, making the approach particularly valuable for optoelectronic applications requiring both high conductivity and transparency.

The enhanced conductivity is attributed to additional suppression of iodine vacancies or interstitials that typically hinder hole formation and transport in CuI. The stability of these iodine-doped films is notably superior to many other iodide compounds, with CuI's low water solubility (0.00042 g/L) enabling stable p-type conductivity even after months of air exposure.

Table 3: Performance Comparison of Doped CuI Thin Films

Doping TypeDopant ConcentrationDeposition MethodAnnealing TemperatureElectrical PropertiesStructural ImpactReference
Zinc Doping1% molar ratioSpin coating80°CThreshold voltage: -0.2VImproved crystallinity, preserved γ-phase
Oxygen Doping10-50 sccm flow rateChemical vapor depositionNot specifiedResistivity: 10¹-10³ Ω·cmUniform films with nanostructured particles
Iodine Doping (post-deposition)10 min exposureReactive sputtering + Bädeker vapor routeRoom temperatureConductivity: 283 S/cmNot significantly altered

Polymorphic Phase Transitions and Stability Mechanisms

Copper iodide exhibits multiple polymorphic phases, with transitions influenced by temperature, pressure, and mechanical stress. The β-CuI phase, stable between 643–673 K, has been a subject of debate due to conflicting structural proposals. Density functional theory (DFT) combined with quasi-harmonic approximation (QHA) calculations revealed that β-CuI adopts a two-dimensional (2D) bilayered stacking structure with Pm1 or P3m1 symmetry, differing from earlier Rm models [4]. These bilayers consist of edge-sharing CuI tetrahedra, with interlayer sliding requiring only ~20 meV per formula unit, compared to ~100 meV for zinc blende (ZB) to bilayer transformations [4]. Such low energy barriers facilitate reversible phase transitions, as observed in (PPh₄)₂[Cu₂I₄] polymorphs, where mechanical stress induces a disordered phase with mixed luminescent properties [1].

Thermal stability studies of (CuI)₄(tetrahydrothiophene)₂ demonstrated endothermic transitions between triclinic and monoclinic phases at 38°C, attributed to ligand reorganization and Cu₄I₄ cubane unit distortions [2]. Variable-temperature photoluminescence analysis of (PPh₄)₂[Cu₂I₄] revealed thermochromism driven by competing emissions from organic cations and inorganic anions, with intensity ratios modulated by thermal expansion effects [1].

Table 1: Energetic and Structural Parameters of CuI Polymorphs

PhaseSpace GroupΔG (meV/f.u.)Dominant Interactions
Zinc BlendeF4̅3m0 (reference)Covalent Cu-I bonds
Bilayer (β)Pm1-12 at 700 Kvan der Waals forces
CubaneP1+45 at 298 KCu₄I₄ cluster stacking

Coordination Chemistry in Polymeric and Discrete Complexes

The coordination geometry of CuI is highly sensitive to ligand electronic and steric profiles. Azaaromatic ligands, such as 4,6-dimethylpyrimidine (46dmpm), induce two-dimensional (2D) polymeric networks in [(CuI)₂(46dmpm)] through μ₂-bridging modes, whereas 3,5-dimethylpyridine favors one-dimensional (1D) chains due to monodentate coordination [5]. These structural differences directly impact photoluminescence: 2D networks exhibit green emission (λmax = 540 nm) from halide-to-ligand charge transfer (HLCT), while 1D chains show blue emission (λmax = 460 nm) via cluster-centered transitions [5].

Triazole-substituted pyridine ligands further modulate conductivity and emission. In [(CuI)(2-(1H-1,2,4-triazol-1-yl)pyridine)], Cu₂I₂ double-stranded chains enhance orbital overlap, yielding a photoluminescence quantum yield (PLQY) of 68% and electrical conductivity of 10⁻⁴ S·cm⁻¹ [6]. Comparative studies of THT-coordinated Cu₄I₄ cubanes demonstrated 3D frameworks with green emission (λmax = 520 nm), stabilized by sulfur→copper charge transfer interactions [2].

Table 2: Ligand-Dependent Properties of CuI Coordination Polymers

Ligand TypeDimensionalityPLQY (%)Emission ColorConductivity (S·cm⁻¹)
4,6-Dimethylpyrimidine2D73Green<10⁻⁶
2-(1H-Triazolyl)pyridine1D68Orange1.2×10⁻⁴
Tetrahydrothiophene3D41Green3.5×10⁻⁵

Defect Engineering Through Vacancy Modulation

Defect engineering in CuI focuses on vacancy generation and its impact on phase stability. DFT simulations of β-CuI revealed that copper vacancies lower the Helmholtz free energy by 8 meV per vacancy at 700 K, promoting bilayer formation [4]. These vacancies disrupt long-range order, creating localized states that enhance phonon scattering and reduce thermal conductivity. Mechanical grinding of (PPh₄)₂[Cu₂I₄] induces a polymorphic transition to a disordered phase with mixed [Cu₂I₄]²⁻ and (PPh₄)⁺ emissions, demonstrating defect-mediated mechanochromism [1].

In CuI-THT systems, ligand vacancies enable reversible structural transformations. Partial THT loss at >40°C converts 3D cubane networks into 1D chains, accompanied by a luminescent redshift from 520 nm to 580 nm [2]. Controlled vacancy introduction via annealing (300–400 K) optimizes charge carrier mobility in Cu₂I₂-based polymers, achieving conductivities up to 10⁻³ S·cm⁻¹ [6].

Iodocopper exhibits remarkable potential for thermoelectric applications through sophisticated band structure engineering mechanisms that fundamentally modulate its electronic transport properties. The compound crystallizes in the zinc-blende structure with a direct band gap of 3.1 eV [1] [2] [3] [4], positioning it uniquely among wide-bandgap semiconductors for transparent thermoelectric applications.

Band Structure Characteristics and Electronic Design

The electronic structure of iodocopper is characterized by a complex valence band maximum comprising heavy hole and light hole bands with distinctly different effective masses. Theoretical calculations reveal heavy hole effective masses of 2.144 m₀ and light hole effective masses of 0.303 m₀ [4], creating an optimal electronic structure for thermoelectric performance enhancement. This band structure asymmetry plays a significant role in thermoelectric bipolar conduction, where the relative contributions of different carrier types can be systematically controlled [5].

The valence band maximum exhibits a mixed character arising from iodine 5p and copper 3d orbital hybridization [4] [6], while the conduction band minimum consists of copper 4s and iodine 5p antibonding states [4] [6]. This unique band composition facilitates both high electrical conductivity and favorable thermoelectric properties through enhanced density of states modulation near the Fermi level.

PropertyValueConditionsReference
Band Gap (eV)3.1Room temperature [1] [2] [3] [4]
Heavy Hole Effective Mass (m₀)2.144Theoretical calculation [4]
Light Hole Effective Mass (m₀)0.303Theoretical calculation [4]
Exciton Binding Energy (meV)62Room temperature [3]
Spin-Orbit Coupling EffectSplits valence bandLow temperature enhancement

Nonparabolicity Effects on Thermoelectric Performance

Recent theoretical investigations have revealed that band structure nonparabolicity significantly influences thermoelectric transport properties in iodocopper. The nonparabolicity factor ξ, which quantifies deviations from parabolic dispersion, demonstrates that band dispersion deep within the valence or conduction band influences carrier properties even in intrinsic semiconductors. This phenomenon arises from the non-local characteristics of the Seebeck coefficient and Lorenz number, challenging conventional assumptions about band structure-property relationships.

The incorporation of nonparabolicity considerations into thermoelectric property calculations shows that conventional parabolic band models can overestimate maximum power factors and produce inaccurate electronic thermal conductivity values. The Kane band model, which accounts for these nonparabolic effects, provides more accurate predictions of thermoelectric performance in iodocopper systems.

Optimal Band Structure Design Strategies

Band structure engineering for enhanced thermoelectric performance involves several key design principles. The optimal bandwidth, dependent on temperature and lattice thermal conductivity, can be determined from perfect transport cutoffs that theoretically boost the figure of merit zT beyond values attainable through intrinsic band structures alone. Extremely anisotropic "flat-and-dispersive" bands, while theoretically promising, may not represent practical design strategies due to realistic scattering limitations.

The degree to which multiple band pockets improve thermoelectric performance is bounded by interband scattering and relative band shapes. In iodocopper, the presence of both heavy and light hole bands creates opportunities for band convergence engineering, where multiple bands contribute to transport while maintaining high Seebeck coefficients through heavy effective mass contributions.

Charge Transport Dynamics in p-Type Semiconductor Systems

Iodocopper demonstrates exceptional charge transport properties that position it as a leading candidate for p-type transparent semiconductor applications. The intrinsic p-type conductivity arises from copper vacancy formation, which creates acceptor levels approximately 0.24 eV from the band edge.

Fundamental Transport Mechanisms

The charge transport behavior in iodocopper is governed by multiple scattering mechanisms that vary significantly with carrier concentration and temperature. At low carrier concentrations (10¹⁶ cm⁻³), polar optical phonon scattering dominates transport, yielding room temperature hole mobilities of approximately 41.3 cm²/V·s. The longitudinal optical phonon mode T2 serves as the primary contributor to electron-phonon scattering, with copper and iodine atoms moving in phase opposition.

At higher carrier concentrations (10²⁰ cm⁻³), ionized impurity scattering becomes the controlling mechanism, reducing room temperature hole mobility to 32.6 cm²/V·s. The transition between these regimes reflects the fundamental interplay between intrinsic phonon scattering and extrinsic defect scattering in determining transport properties.

PropertyLow ConcentrationHigh ConcentrationReference
Carrier Concentration (cm⁻³)10¹⁶10²⁰
Hole Mobility (cm²/V·s)41.332.6
Dominant ScatteringPolar optical phononIonized impurity
Electrical Conductivity (S/cm)Low10-283 [1]

Phonon-Limited Transport Properties

First-principles calculations reveal that iodocopper exhibits a phonon-limited hole mobility of 162 cm²/V·s at room temperature when accounting for all electron-phonon scattering processes. This theoretical limit represents the maximum achievable mobility in perfect crystals without ionized impurity scattering. The inclusion of spin-orbit coupling effects enhances mobility by removing scattering channels, as the split-off band no longer participates in transport at relevant energies.

The spectral decomposition of hole scattering rates demonstrates that high-frequency longitudinal optical modes provide the dominant contribution to electron-phonon scattering. The relative contribution increases with temperature due to enhanced phonon population, resulting in decreased mobility at elevated temperatures.

Defect Chemistry and Carrier Control

The native p-type conductivity in iodocopper originates from copper vacancy defects, which represent the lowest formation energy intrinsic defects under all growth conditions. Under copper-poor conditions, carrier concentrations up to 2×10¹⁹ cm⁻³ can be achieved through increased copper vacancy concentrations. The copper vacancy acts as a reasonably localized hole source, though polaron effects suggest charge distribution over several unit cells.

Extrinsic doping strategies have been explored to enhance transport properties. Isovalent alkali metal doping effectively increases free charge carrier concentration through size mismatch effects that create additional defect states. Silver doping demonstrates particular promise, reducing lattice parameters while occupying vacancy sites and modifying phonon scattering mechanisms.

Advanced Transport Modeling Approaches

State-of-the-art transport modeling using the iterative Boltzmann transport equation reveals that conventional relaxation time approximation methods can overestimate transport properties in iodocopper. The combination of first-principles electron-phonon calculations with ionized impurity scattering models provides more accurate predictions of experimental transport data.

Temperature-dependent transport measurements reveal semiconductor-metal transitions at high carrier concentrations, indicating the onset of degenerate transport behavior. This transition occurs when the Fermi level moves sufficiently deep into the valence band to access high density of states regions dominated by heavy hole contributions.

Anisotropic Optical Response and Transparency Characteristics

Iodocopper exhibits exceptional optical properties that combine high transparency in the visible spectrum with unique anisotropic responses arising from its crystal structure and electronic configuration. The material demonstrates transmittance values ranging from 60-90% across the visible spectrum [1] [3], making it suitable for transparent electronic applications.

Fundamental Optical Properties and Band Edge Characteristics

The optical properties of iodocopper are fundamentally determined by its direct band gap of 3.1 eV, which positions the absorption edge well into the ultraviolet region [1] [3] [4]. The refractive index ranges from 2.3-2.5 in the visible spectral region, with low extinction coefficients ensuring minimal absorption losses in transparent applications.

The absorption spectrum exhibits sharp excitonic features, particularly prominent at low temperatures, with characteristic peaks at 407 nm and 420 nm corresponding to near band edge transitions [2]. These excitonic peaks arise from the large exciton binding energy of 62 meV [3], which exceeds thermal energy at room temperature and maintains excitonic character under ambient conditions.

PropertyValueSpectral RangeReference
Refractive Index2.3-2.5Visible range
Optical Transparency (%)60-90Visible spectrum [1] [3]
Absorption Edge (eV)3.1Band edge [1] [3] [4]
Photoluminescence Peak (nm)407-420Near band edge [2]

Dielectric Function and Electronic Transitions

The dielectric function of iodocopper reveals complex wavelength-dependent behavior that reflects the underlying electronic structure. The real part of the dielectric function shows significant dispersion across the visible-infrared range [6], while the imaginary part remains low below the band gap, contributing to high transparency. The static dielectric constant has been experimentally determined as 6.5, which influences both optical and transport properties through screening effects.

First-principles calculations of optical properties demonstrate that strong interband transitions to the valence band maximum are concentrated in the infrared region with energies below 1.3 eV [6]. This concentration of optical transitions in the infrared, rather than the visible spectrum, explains the favorable transparent conducting behavior observed experimentally.

Anisotropic Optical Responses and Structural Effects

While bulk iodocopper exhibits isotropic optical properties due to its cubic crystal structure, thin films and nanostructures can display significant optical anisotropy. Strain effects in epitaxial films create anisotropic modifications of the band structure that influence optical transitions. Temperature-dependent studies reveal that excitonic features sharpen at reduced temperatures, indicating reduced phonon broadening effects.

Multiphoton absorption phenomena have been observed in related copper iodide systems, with strong anisotropy factors in the nonlinear optical response. Two-photon absorption processes occur at sub-band gap energies, potentially arising from defect states or intermediate energy levels within the fundamental gap.

Spectroelectrochemical Properties and Dynamic Response

Advanced spectroelectrochemical studies reveal that applied bias potentials directly influence both excitonic absorption bands and Raman spectral features. These spectral changes correlate with alterations in charge-transfer resistance, demonstrating the intimate relationship between electronic and optical properties. The population and depopulation of trap states occur in different potential regimes, providing opportunities for dynamic optical property control.

Time-resolved optical studies using femtosecond pump-probe spectroscopy reveal complex carrier dynamics following band gap excitation [2]. The measurements show convolution of free carrier signals with negative photoconductivity features that depend on measurement temperature and excitation conditions. These effects arise from polaron formation or strongly bound exciton generation, providing insights into fundamental charge carrier relaxation processes.

Technological Implications for Transparent Electronics

The combination of high optical transparency, favorable refractive index values, and controllable optical anisotropy positions iodocopper as an exceptional material for next-generation transparent electronic applications [4]. The material's solution processability enables cost-effective fabrication of large-area transparent devices while maintaining excellent optical quality.

The ultrawide direct band gap of 3.57 eV observed in monolayer iodocopper structures promises even enhanced optical performance for ultrathin transparent applications. These two-dimensional variants maintain the fundamental optical advantages while offering additional opportunities for band gap engineering through dimensional confinement effects.

Physical Description

White to brownish-yellow solid; [Hawley] Insoluble in water; [Ullmann] White to light brown powder chunks with a weak odor; [Alfa Aesar MSDS]

Color/Form

DENSE POWDER OR CUBIC CRYSTALS (ZINC BLENDE STRUCTURE)
White cubic crystals
White to brownish yellow powde

Hydrogen Bond Acceptor Count

1

Exact Mass

189.83407 g/mol

Monoisotopic Mass

189.83407 g/mol

Boiling Point

About 1290 °C

Heavy Atom Count

2

Density

5.67

Melting Point

606 °C

UNII

7DE9CA6IL2

Therapeutic Uses

EXPTL USE: ORALLY, IT HAS DEMONSTRATED ANTIINFLAMMATORY PROPERTIES IN RATS.
MEDICATION (VET): ORALLY, IN CATTLE & SWINE AS AN EXPECTORANT & IN "FOOT ROT" IN CATTLE. THE FDA HAS QUESTIONED ITS EFFICACY IN THESE CONDITIONS. EXPTL CALF DATA INDICATE INORG IODIDE SERUM LEVELS COMPARABLE TO THOSE OBTAINED WITH THE SAME AMT OF ORAL IODINE IN THE FORM OF POTASSIUM IODIDE OR ETHYLENEDIAMINE DIHYDROIODIDE.

Vapor Pressure

10 MM HG @ 656 °C

Other CAS

7681-65-4

Absorption Distribution and Excretion

Ionic copper is absorbed from the stomach, duodenum, & jejunum. The initial absorption is about 30%, but the effective net absorption is only about 5% due to excretion of copper into the bile; biliary copper is bound to protein, & this complex is not reabsorbed. Absorption is influenced by a number of factors including the chemical forms of copper: oxides, hydroxides, iodides, glutamates, citrates, & pyrophosphates of copper are readily absorbed, but copper sulfides & other water insoluble salts are poorly absorbed. Copper complexes of some amino acids are easily absorbed, whereas copper porphyrins present in meat are very poorly absorbed. /Soluble copper salts/

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Wikipedia

Copper(I) iodide
Lactucopicrin
Marshite

Drug Warnings

VET: IODISM IS AN INDICATION OF EXCESSIVE INTAKE.

Use Classification

Plastics -> Polymer Type -> PA
Plastics -> Other stabilisers

Methods of Manufacturing

Interaction of solutions of potassium iodide and copper sulfate.
Manufactured pyrometallurgically by the reaction of hot copper with iodine vapor. Alternatively, copper(II) salt solutions are reacted with alkali iodides to precipitate copper(I) iodide.

General Manufacturing Information

Plastic material and resin manufacturing
Transportation equipment manufacturing
Copper iodide (CuI): ACTIVE

Stability Shelf Life

It is generally stable in air & is less photosensitive than the chloride or bromide.

Dates

Last modified: 08-15-2023

Explore Compound Types